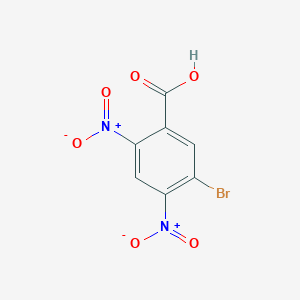
5-Bromo-2,4-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-dinitrobenzoic acid is an organic compound with the molecular formula C7H3BrN2O6 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by nitro groups (-NO2), and the hydrogen at position 5 is replaced by a bromine atom (Br)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dinitrobenzoic acid typically involves the nitration of 5-bromobenzoic acid. The process begins with the bromination of benzoic acid to introduce the bromine atom at the desired position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at positions 2 and 4 .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-dinitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups and bromine atom can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Zinc and hydrochloric acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Reduction: 5-Bromo-2,4-diaminobenzoic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
5-Bromo-2,4-dinitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dinitrobenzoic acid involves its interaction with molecular targets through its nitro and bromine substituents. The nitro groups can participate in redox reactions, while the bromine atom can engage in halogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .
Comparison with Similar Compounds
- 2-Bromo-3,5-dinitrobenzoic acid
- 4-Bromo-2,5-dinitrobenzoic acid
- 2-Chloro-3,5-dinitrobenzoic acid
Comparison: 5-Bromo-2,4-dinitrobenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C7H3BrN2O6 |
|---|---|
Molecular Weight |
291.01 g/mol |
IUPAC Name |
5-bromo-2,4-dinitrobenzoic acid |
InChI |
InChI=1S/C7H3BrN2O6/c8-4-1-3(7(11)12)5(9(13)14)2-6(4)10(15)16/h1-2H,(H,11,12) |
InChI Key |
XQXYHTAMADVPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















